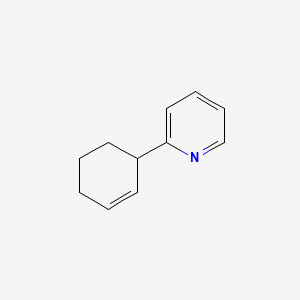
2-(2-Cyclohexenyl)pyridine
Übersicht
Beschreibung
2-(2-Cyclohexenyl)pyridine: is an organic compound with the molecular formula C11H13N . It is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the second position. This compound is of interest due to its unique chemical structure and potential biological activity .
Wirkmechanismus
Target of Action
Pyridine derivatives have been known to interact with various targets, such as c-met and vegfr-2, which are important for cancer therapies .
Mode of Action
For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines .
Biochemical Pathways
For example, microbial metabolism of the pyridine ring has been observed in soil bacteria . Additionally, pyridine and its derivatives are known to be involved in the Suzuki–Miyaura coupling process .
Pharmacokinetics
The physical form of 2-(2-cyclohexenyl)pyridine is an amber liquid , which might influence its bioavailability.
Result of Action
For instance, some pyridine derivatives have shown anticancer activity .
Biochemische Analyse
Biochemical Properties
These interactions often involve the formation of hydrogen bonds and pi-stacking interactions with the aromatic ring of the pyridine .
Cellular Effects
The specific cellular effects of 2-(2-Cyclohexenyl)pyridine are not well-documented. Pyridine compounds have been found to have various effects on cells. For instance, some pyridine derivatives have shown antiproliferative effects against certain cell lines .
Molecular Mechanism
Pyridine compounds are known to interact with biomolecules through pi-stacking and hydrogen bonding . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the synthesis of 2-pyridyl ketones, a class of compounds that includes this compound, showed that the reaction occurred at different temperatures presented lower 2-pyridyl ketone yields .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to understand disease progression and test potential new treatments before human trials .
Metabolic Pathways
Pyridine metabolism is a well-studied area, with pyrimidine metabolism being a conserved pathway in all living organisms .
Subcellular Localization
The localization of proteins and other biomolecules within cells is a critical aspect of their function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexenyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of cationic half-sandwich rare-earth catalysts for the C-H addition to olefins, which provides an efficient and atom-economical route to 2-alkylated pyridine derivatives .
Industrial Production Methods: the general principles of pyridine synthesis, such as condensation of carbonyl compounds or cycloaddition reactions, can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclohexenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Methylpyridine: A pyridine derivative with a methyl group at the second position.
2-Phenylpyridine: A pyridine derivative with a phenyl group at the second position.
Uniqueness: 2-(2-Cyclohexenyl)pyridine is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-cyclohex-2-en-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFVJLLSHTOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)


![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)
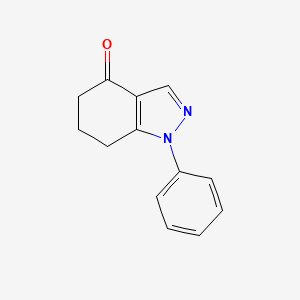
![8-Phenyl-4,9-dihydropyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B3023605.png)

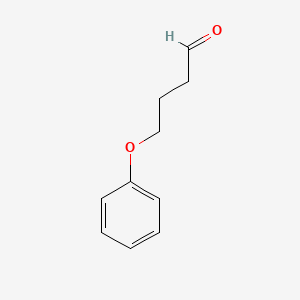


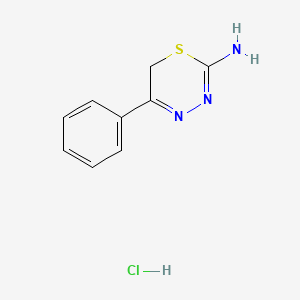
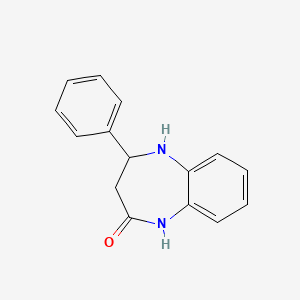
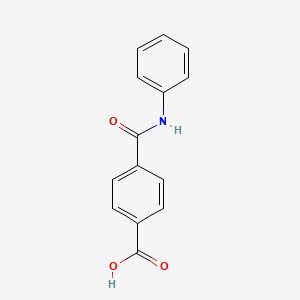
![3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3023616.png)
